molecular formula C11H9NO2S2 B608308 kb NB 142-70 CAS No. 1233533-04-4

kb NB 142-70

Cat. No.: B608308
CAS No.: 1233533-04-4
M. Wt: 251.3 g/mol
InChI Key: DHUAGGSHTKPOHU-UHFFFAOYSA-N
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Description

kb NB 142-70 is a potent and selective inhibitor of protein kinase D (PKD), which includes PKD1, PKD2, and PKD3. It has shown significant antitumor activity and is used primarily in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of kb NB 142-70 involves the formation of a benzothiolo-thiazepinone structure. The compound is synthesized through a series of chemical reactions, including cyclization and sulfonation. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is typically produced in specialized laboratories under controlled conditions to ensure high purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

kb NB 142-70 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound are typically phosphorylated proteins and inhibited kinase pathways .

Scientific Research Applications

kb NB 142-70 has a wide range of scientific research applications, including:

Properties

IUPAC Name

9-hydroxy-3,4-dihydro-2H-[1]benzothiolo[2,3-f][1,4]thiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c13-6-1-2-8-7(5-6)9-10(16-8)11(14)12-3-4-15-9/h1-2,5,13H,3-4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUAGGSHTKPOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C(=O)N1)SC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669824
Record name 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233533-04-4
Record name 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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